molecular formula C24H44O4 B13788093 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate CAS No. 64131-24-4

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B13788093
CAS No.: 64131-24-4
M. Wt: 396.6 g/mol
InChI Key: QYKUGKXUCSXQBX-MVKOLZDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is a chemical compound with the molecular formula C24H44O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate typically involves the esterification of 9,12-octadecadienoic acid with 2,2-bis(hydroxymethyl)butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols, and hydroxylated derivatives.

    Reduction: Alcohols and diols.

    Substitution: Ether or amine derivatives.

Scientific Research Applications

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to lipid metabolism disorders.

    Industry: It is used in the formulation of lubricants, surfactants, and coatings

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid metabolic pathways. The compound can be incorporated into cell membranes, influencing membrane fluidity and signaling processes. Additionally, its metabolites may act as signaling molecules, modulating various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(hydroxymethyl)butyl (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific ester linkage and the presence of both hydroxyl and double bond functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

64131-24-4

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

2,2-bis(hydroxymethyl)butyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C24H44O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h8-9,11-12,25-26H,3-7,10,13-22H2,1-2H3/b9-8+,12-11+

InChI Key

QYKUGKXUCSXQBX-MVKOLZDDSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(CC)(CO)CO

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CC)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.